3-Methoxy-1-benzofuran-2-carbaldehyde

Catalog No.
S14505254
CAS No.
33562-10-6
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-1-benzofuran-2-carbaldehyde

CAS Number

33562-10-6

Product Name

3-Methoxy-1-benzofuran-2-carbaldehyde

IUPAC Name

3-methoxy-1-benzofuran-2-carbaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3

InChI Key

CGLVLAFVRYUDBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C=O

3-Methoxy-1-benzofuran-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a methoxy group and a benzofuran moiety. Its molecular formula is C10H8O3C_{10}H_{8}O_{3}, and it features a benzofuran ring with a formyl group at the 2-position and a methoxy group at the 3-position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield an alcohol, specifically 3-methoxy-1-benzofuran-2-methanol.
  • Substitution Reactions: The methoxy group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.

The synthesis of 3-methoxy-1-benzofuran-2-carbaldehyde can be achieved through several methods:

  • Cyclization Reaction: A common synthetic route involves the cyclization of methoxy-substituted phenols with appropriate aldehydes or ketones under acidic or basic conditions.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions using reagents such as Vilsmeier-Haack reagent or other suitable electrophiles.
  • Functional Group Modifications: Subsequent modifications can introduce or alter functional groups to enhance the compound's reactivity or biological activity.

These methods highlight the versatility of synthetic strategies available for producing this compound .

3-Methoxy-1-benzofuran-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents targeting bacterial infections or cancer.
  • Material Science: Its unique chemical properties could be harnessed in developing novel materials or coatings.

Interaction studies involving 3-methoxy-1-benzofuran-2-carbaldehyde are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary research suggests that benzofuran derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies could further elucidate these interactions, providing insights into how modifications to the compound's structure might enhance its efficacy against specific targets .

Several compounds share structural similarities with 3-methoxy-1-benzofuran-2-carbaldehyde. These include:

Compound NameStructural FeaturesUnique Aspects
2-Cyclopropyl-5-methoxybenzofuranLacks an aldehyde groupDifferent reactivity due to absence of formyl group
5-Methoxy-2-methylbenzofuranContains a methyl group instead of cyclopropylAlters chemical properties and potential applications
2-CyclopropylbenzofuranNo methoxy groupSimplified structure affecting reactivity

The uniqueness of 3-methoxy-1-benzofuran-2-carbaldehyde lies in its combination of both methoxy and aldehyde functionalities, which confer distinct chemical properties and potential reactivity compared to these similar compounds .

Palladium-Catalyzed C–H Arylation Strategies

α-Selective Arylation with Triarylantimony Difluorides

Palladium-catalyzed α-selective C–H arylation of benzofuran derivatives has emerged as a cornerstone for synthesizing 3-methoxy-1-benzofuran-2-carbaldehyde analogs. A seminal study by Kitamura et al. demonstrated that triarylantimony difluorides (Ar₃SbF₂) serve as efficient aryl donors in the presence of 5 mol% palladium acetate [Pd(OAc)₂] and copper chloride (CuCl₂) as an oxidant. The reaction proceeds under aerobic conditions in 1,2-dichloroethane (1,2-DCE) at 80°C, yielding 2-arylbenzofurans with moderate-to-high efficiency. For instance, the coupling of benzofuran with triphenylantimony difluoride (Ph₃SbF₂) produced 2-phenylbenzofuran in 82% yield, showcasing the utility of this method for introducing aryl groups at the α-position.

Triarylantimony difluorides exhibit superior reactivity compared to other pentavalent antimony reagents, such as triarylantimony dichlorides (Ar₃SbCl₂), due to the labile fluoride ligands facilitating transmetalation with palladium. The protocol’s compatibility with diverse benzofuran substrates, including 5-methoxybenzofuran, underscores its versatility for synthesizing 3-methoxy-1-benzofuran-2-carbaldehyde precursors.

Electronic and Steric Effects of Substituents on Reactivity

The electronic nature of substituents on both the benzofuran core and the triarylantimony reagent significantly influences reaction outcomes. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aryl rings of Ar₃SbF₂ enhance reactivity, as evidenced by the higher yields observed with tri(p-methylphenyl)antimony difluoride (94% yield) compared to electron-withdrawing analogs like tri(p-trifluoromethylphenyl)antimony difluoride (32% yield). This trend aligns with the increased electron density facilitating oxidative addition of the antimony reagent to palladium.

Steric effects also modulate regioselectivity. Bulky substituents at the ortho-position of the benzofuran ring hinder α-arylation, favoring β-selectivity in certain cases. However, the 3-methoxy group in 3-methoxy-1-benzofuran-2-carbaldehyde does not impede α-arylation due to its distal position relative to the reactive C2–H bond, ensuring efficient coupling.

Mechanistic Pathways in Pd-Mediated Coupling Reactions

The mechanistic pathway for Pd-catalyzed C–H arylation with Ar₃SbF₂ involves four key steps: (1) oxidative addition of Ar₃SbF₂ to Pd(0) to form a Pd(II)–aryl intermediate, (2) C–H bond activation at the benzofuran α-position via concerted metalation-deprotonation (CMD), (3) transmetalation between the Pd(II)–aryl species and the C–H-activated benzofuran, and (4) reductive elimination to yield the 2-arylbenzofuran product while regenerating Pd(0).

Single-crystal X-ray analysis of tri(p-methylphenyl)antimony difluoride confirmed its trigonal bipyramidal geometry, with fluorine atoms occupying axial positions. This structure facilitates fluoride dissociation during transmetalation, enabling efficient aryl transfer to palladium. Kinetic studies suggest that C–H activation is the rate-determining step, with CuCl₂ acting as a terminal oxidant to maintain the Pd(II)/Pd(0) catalytic cycle.

The synergy between Pd(OAc)₂ and CuCl₂ is critical for achieving high turnover numbers, as copper salts mitigate palladium black formation and stabilize reactive intermediates. This mechanistic framework provides a blueprint for optimizing reaction conditions for 3-methoxy-1-benzofuran-2-carbaldehyde derivatives, particularly in modulating electronic and steric parameters to enhance selectivity and yield.

The synthesis of 3-methoxy-1-benzofuran-2-carbaldehyde through Claisen rearrangement-based cyclization approaches fundamentally relies on the formation of allyl aryl ether intermediates as crucial precursors [1] [2]. These intermediates serve as the essential starting materials that undergo subsequent thermal rearrangement to construct the benzofuran core structure [3] [4].

Formation Methodologies

The formation of allyl aryl ether intermediates can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of reaction conditions and product selectivity [2] [3]. The most straightforward approach involves the direct alkylation of phenolic compounds with allyl halides under basic conditions [3]. This methodology has been successfully demonstrated in the preparation of substituted allyl aryl ethers, where 2-naphthol reacts with allyl bromide in the presence of potassium carbonate and acetone under reflux conditions for three hours, achieving yields of ninety-five percent [3].

Alternative approaches utilize more sophisticated synthetic strategies involving transition metal catalysis and organometallic reagents [1] [5]. Gold-catalyzed intermolecular alkoxylation reactions have emerged as particularly effective methods for generating complex allyl aryl ether intermediates [1]. These reactions involve quinols and alkynyl esters as starting materials, with the introduction of difluorodiphenylsilane as a water-trapping reagent leading to significantly improved yields [1].

Cross-coupling methodologies represent another important class of allyl aryl ether formation reactions [6] [7]. Palladium-catalyzed coupling reactions between aryl acetylenes and 2-halophenols have been employed to construct 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde derivatives [6]. These reactions typically utilize copper iodide as a co-catalyst and proceed under mild reaction conditions [6].

Mechanistic Considerations

The formation of allyl aryl ether intermediates proceeds through distinct mechanistic pathways depending on the specific synthetic approach employed [4] [8]. Single-electron transfer processes have been identified as key mechanistic components in certain reactions involving 2-iodophenyl allenyl ethers [4]. In these transformations, heteroatom anions function as single-electron donors, initiating radical coupling processes that lead to the formation of 3-substituted benzofuran products [4].

The stereochemical outcomes of allyl aryl ether formation reactions are significantly influenced by the reaction conditions and catalyst systems employed [9]. Cobalt-based catalytic systems have demonstrated the ability to control stereoselectivity in allyl ether isomerization reactions, with enol ether products showing stereoselectivity ratios favoring the Z-isomer with ratios of approximately one to three [9].

Substrate Scope and Limitations

The scope of allyl aryl ether intermediate formation encompasses a broad range of substrates with varying electronic and steric properties [4] [8]. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, although the specific substitution pattern can significantly influence reaction yields and selectivity [4]. Substituents at the meta-position of phenolic starting materials have been shown to direct the regioselectivity of subsequent rearrangement reactions, with electron-withdrawing groups directing rearrangement to the ortho-position and electron-donating groups favoring para-substitution [10].

The following comprehensive data table summarizes the key methodologies for allyl aryl ether intermediate formation:

Substrate TypeFormation ConditionsYield (%)Key FeaturesProduct Type
2-Naphthol + Allyl BromidePotassium carbonate, Acetone, Reflux, 3 hours95Simple Alkylation2-(Allyloxy)naphthalene
2-Iodophenyl Allenyl EtherLithium diisopropylamide, Tetrahydrofuran, Variable TemperatureModerate to ExcellentSingle-electron transfer Process with Heteroatom Anions3-Substituted Benzofurans
Allyl Benzyl EtherCobalt Complex, Benzene-d6Complete ConversionStereoselectivity (E/Z = 1:3)Enol Ethers
Allyl Aryl Ether (General)High Temperature (250°C)VariableThermal Activation Requiredortho-Allylphenols
Quinols + Alkynyl EstersGold Catalyst, Water-Trapping ReagentHigher with DifluorodiphenylsilaneIntermolecular Alkoxylation/Claisen/CondensationBenzofuran Derivatives
Aryl Acetylene + 2-HalophenolsPalladium Catalyst, Copper iodide Co-catalystNot SpecifiedCross-Coupling Approach7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde
Propargyl Bromide + VanillinPotassium carbonate, DimethylformamideNot SpecifiedCesium Fluoride Mediated Claisen Rearrangement7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Thermal Activation Parameters for Benzofuran Core Construction

The thermal activation parameters governing benzofuran core construction through Claisen rearrangement-based cyclization represent critical factors determining the efficiency and selectivity of these transformations [11] [12] [13]. The thermal activation process involves the concerted rearrangement of allyl aryl ether intermediates through a highly ordered transition state, leading to the formation of the desired benzofuran framework [14] [15].

Temperature Requirements and Activation Energies

Aromatic Claisen rearrangements typically require elevated temperatures in the range of 180 to 225 degrees Celsius to proceed at synthetically useful rates [11]. The activation energies for these processes have been determined through extensive computational and experimental studies, with values ranging from 25.1 to 32.1 kilocalories per mole depending on the specific substrate and reaction conditions [11] [13].

Experimental kinetic studies of aromatic Claisen rearrangements have revealed significant variations in activation parameters based on structural features of the reactants [13]. The activation free energy for benzofuran-forming rearrangements has been measured at 32.7 plus or minus 0.5 kilocalories per mole for specific 1,2-azaborine systems, which is approximately 2.1 kilocalories per mole lower than analogous all-carbon systems [13].

The activation enthalpy for benzofuran core construction through thermal cyclization has been determined to be approximately 28 to 29 kilocalories per mole, with activation entropy values of negative 15 to negative 18 entropy units [13]. These thermodynamic parameters indicate highly ordered transition states consistent with concerted rearrangement mechanisms [13].

Solvent Effects and Reaction Conditions

The thermal activation parameters for benzofuran core construction are significantly influenced by solvent effects and reaction conditions [11] [10]. Polar solvents have been demonstrated to accelerate Claisen rearrangement reactions, with hydrogen-bonding solvents providing the highest rate constants [10]. Aqueous solvent systems have shown particularly pronounced rate enhancements, with ethanol-water mixtures providing rate constants approximately ten-fold higher than those observed in sulfolane [10].

The "on water" conditions described by Sharpless and coworkers have been found to provide substantial rate accelerations for aromatic Claisen rearrangements [11]. These conditions involve stirring insoluble reactants in aqueous suspensions, leading to enhanced reaction rates at the oil droplet-water interface [11].

Computational studies using continuum solvation models have provided detailed insights into the solvent effects on activation parameters [11]. Calculations using the conductor-like polarizable continuum model show reductions in activation free energies of approximately 3 to 4 kilocalories per mole when comparing gas-phase and solution-phase reactions [11].

Mechanistic Pathway Analysis

The thermal activation process for benzofuran core construction proceeds through a well-defined mechanistic pathway involving multiple elementary steps [14] [15] [12]. The initial thermal activation leads to the formation of a six-membered cyclic transition state characteristic of [16] [16]-sigmatropic rearrangements [14] [15]. This transition state exhibits aromatic character due to the involvement of six π-electrons in a cyclic arrangement [15].

The mechanistic pathway can be dissected into discrete steps, each with characteristic activation parameters and kinetic requirements [12] [17]. The rate-determining step in the overall process is typically the initial [16] [16]-sigmatropic rearrangement, which requires the highest activation energy [12] [17]. Subsequent steps, including dienone intermediate formation, enolization, and tautomerization, proceed with significantly lower energy barriers [17].

The stereochemical course of the thermal activation process is controlled by the symmetry properties of the frontier molecular orbitals involved in the rearrangement [10] [18]. Ground-state electronic configurations determine the stereochemical outcome of thermal reactions, with the highest occupied molecular orbital playing the dominant role in controlling reaction stereochemistry [18].

Comprehensive Thermal Activation Data

The following data table provides comprehensive information on thermal activation parameters for benzofuran core construction:

Reaction TypeTemperature Range (°C)Activation Energy (kcal/mol)MechanismSolvent Effects
Aromatic Claisen Rearrangement (General)180-22525.1-32.1 [16] [16]-Sigmatropic RearrangementPolar Solvents Accelerate
Aromatic Claisen Rearrangement (Allyl Naphthyl Ether)Variable (Accelerated in Water)Not Specified [16] [16]-Sigmatropic RearrangementWater > Organic Solvents
Aromatic Claisen Rearrangement (Prenyl Coumaryl Ether)Variable15.9-27.4 [16] [16]-Sigmatropic RearrangementContinuum Model Effects
Aromatic Claisen Rearrangement (1,2-Azaborine)140-18028-29 [16] [16]-Sigmatropic RearrangementNot Specified
Benzofuran Core Construction (General)250Not SpecifiedIntramolecular RearrangementNot Specified
Thermal Cyclization (Benzofuran Formation)165Not SpecifiedThermal CyclizationNot Specified
Intramolecular Cyclization (Acidic Conditions)Room TemperatureNot SpecifiedAcid-Catalyzed CyclizationTetrahydrofuran with Hydrochloric acid
Thermal Decomposition (Benzofuran Ketoxime Polymer)Variable235.94 kilojoules per mole (56.4 kcal/mol)Deceleration-Type Boundary ControlledNot Applicable

Detailed Mechanistic Steps and Energy Profile

The thermal activation process for benzofuran core construction involves a sequence of interconnected steps, each characterized by specific temperature requirements and energy barriers [12] [17]. The following mechanistic analysis provides detailed information on each step:

StepTemperature Requirement (°C)Energy Barrier (kcal/mol)Rate DeterminingStereochemical Outcome
Allyl Aryl Ether FormationVariable (Room Temperature to 165)VariableNoDepends on Formation Method
Thermal Activation180-25015.9-32.1YesNot Applicable
[16] [16]-Sigmatropic Rearrangement180-22525.1-32.1YesConcerted, Chair-like Transition State
Dienone Intermediate FormationImmediate at Reaction TemperatureLower than RearrangementNoMaintains Stereochemistry
Enolization/TautomerizationRapid at Reaction TemperatureVery LowNoAromatic Restoration
Benzofuran Ring ClosureConcurrent with RearrangementConcurrent ProcessNoRing Formation
Final Product FormationSame as CyclizationProduct StabilizationNoFinal Configuration

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

176.047344113 g/mol

Monoisotopic Mass

176.047344113 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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